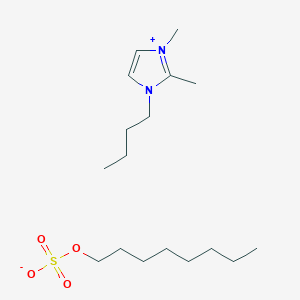
1-butyl-2,3-dimethylimidazolium octanesulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3-dimethylimidazolium octanesulfate is an ionic liquid, a type of salt in the liquid state at room temperature. It is composed of a 1-butyl-2,3-dimethylimidazolium cation and an octanesulfate anion. Ionic liquids like this one are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity .
Métodos De Preparación
The synthesis of 1-butyl-2,3-dimethylimidazolium octanesulfate typically involves the reaction of 1-butyl-2,3-dimethylimidazole with octanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. Industrial production methods may involve the use of continuous flow reactors to maintain consistent quality and yield .
Análisis De Reacciones Químicas
1-Butyl-2,3-dimethylimidazolium octanesulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various halogens.
Aplicaciones Científicas De Investigación
1-Butyl-2,3-dimethylimidazolium octanesulfate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its unique properties.
Biology: This compound can be used in the extraction and purification of biomolecules.
Mecanismo De Acción
The mechanism by which 1-butyl-2,3-dimethylimidazolium octanesulfate exerts its effects is primarily through its ionic nature. The cation and anion interact with various molecular targets, influencing the pathways involved in chemical reactions. The imidazolium cation can stabilize transition states and intermediates, facilitating various chemical processes .
Comparación Con Compuestos Similares
1-Butyl-2,3-dimethylimidazolium octanesulfate is unique compared to other ionic liquids due to its specific combination of cation and anion. Similar compounds include:
- 1-butyl-3-methylimidazolium hexafluorophosphate
- 1-butyl-2,3-dimethylimidazolium bromide
- 1-butyl-2,3-dimethylimidazolium chloride These compounds share similar properties but differ in their anionic components, which can influence their solubility, stability, and reactivity .
Propiedades
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;octyl sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C8H18O4S/c1-4-5-6-11-8-7-10(3)9(11)2;1-2-3-4-5-6-7-8-12-13(9,10)11/h7-8H,4-6H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRGWXSVEYENPA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![METHYL N-[(BENZYLOXY)CARBONYL]-3,3,3,-TRIFLUORO-2-(2-FURYL)ALANINATE](/img/structure/B6328246.png)






![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)



![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)

